
methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a phenoxymethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This reaction is carried out under solvent-free conditions, making it an environmentally friendly process . The reaction mechanism involves the formation of a pyrazolone intermediate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The solvent-free nature of the reaction also reduces the need for extensive purification steps, making the process more cost-effective and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, this compound also features a phenoxymethyl group and has similar applications in medicine
Uniqueness
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 1-(phenoxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-12(15)11-7-8-14(13-11)9-17-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMARZBLCTSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea](/img/structure/B2605194.png)
![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)
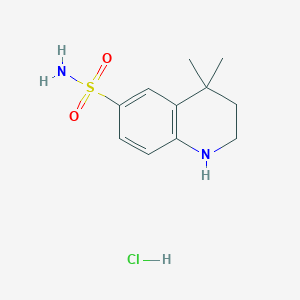

![Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)](/img/structure/B2605200.png)
![N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2605201.png)
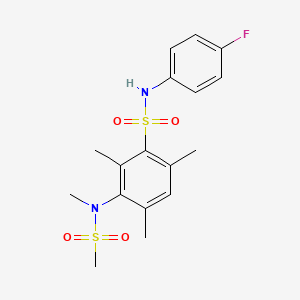
![N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2605204.png)
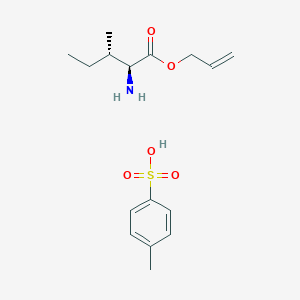
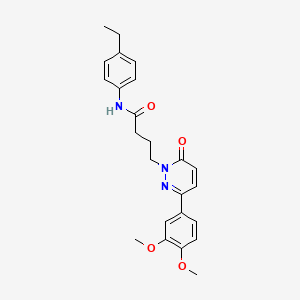
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
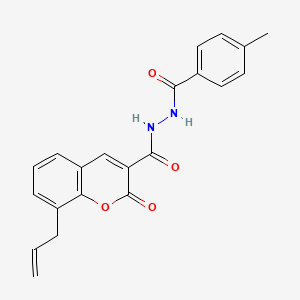
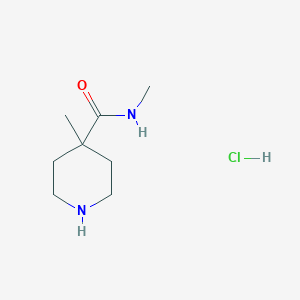
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
